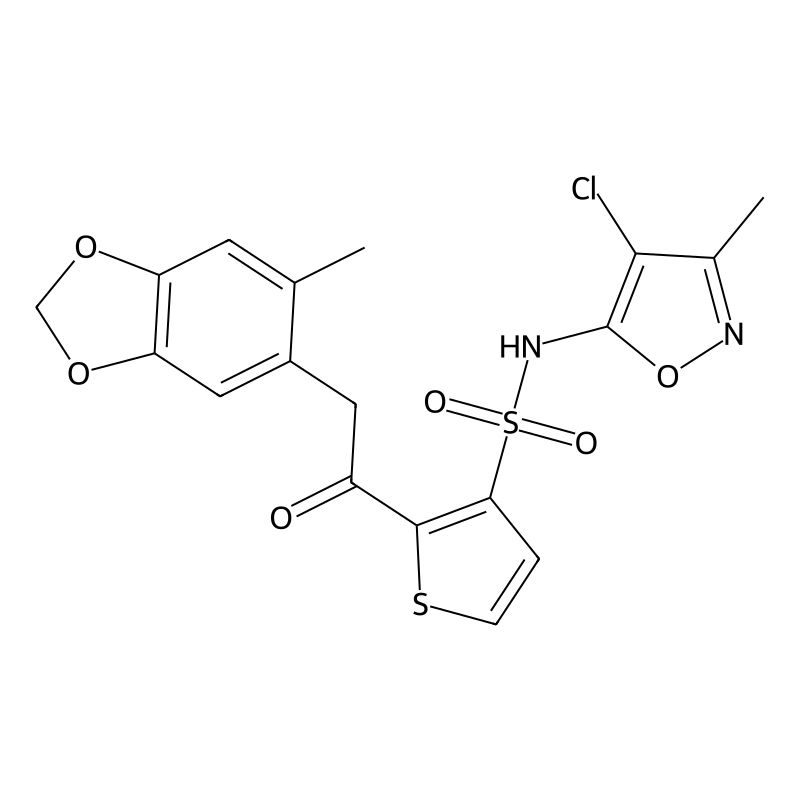Sitaxentan

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
While Sitaxentan is not currently prescribed for many conditions, researchers have investigated its potential applications in various areas of scientific research. Here are some examples:
Pulmonary Arterial Hypertension (PAH)
Sitaxentan was initially studied as a treatment for PAH, a condition that causes high blood pressure in the arteries that supply blood to the lungs. Some research suggests that Sitaxentan may improve exercise capacity and symptoms in people with PAH []. However, its use for PAH is not currently recommended due to the availability of more effective medications with a better safety profile [].
Heart Failure
Researchers have explored whether Sitaxentan could improve outcomes in people with heart failure. Some studies have shown modest benefits in terms of reducing hospital admissions and improving exercise capacity []. However, larger trials did not find a significant mortality benefit, and Sitaxentan is not a recommended treatment for heart failure [].
Other Areas of Investigation
Scientific research on Sitaxentan continues in other areas. For instance, researchers are investigating its potential role in kidney disease and pulmonary fibrosis [, ]. These areas of research are ongoing, and more data is needed to determine the effectiveness of Sitaxentan in these conditions.
Physical Description
XLogP3
UNII
Drug Indication
Pharmacology
MeSH Pharmacological Classification
ATC Code
C02 - Antihypertensives
C02K - Other antihypertensives
C02KX - Antihypertensives for pulmonary arterial hypertension
C02KX03 - Sitaxentan
Mechanism of Action
KEGG Target based Classification of Drugs
Rhodopsin family
Endothelin
EDNRA [HSA:1909] [KO:K04197]
Other CAS
210421-64-0
Wikipedia
Biological Half Life
Dates
[2]. Chin M, Levy RD, Yoshida EM, Byrne MF.Sitaxsentan-induced acute severe hepatitis treated with glucocorticoid therapy.Can Respir J. 2012 Jan-Feb;19(1):e1-2.
[3]. Sandoval J, et al. STRIDE-4 investigators.Safety and efficacy of sitaxsentan 50 and 100 mg in patients with pulmonary arterial hypertension.Pulm Pharmacol Ther. 2012 Feb;25(1):33-9. Epub 2011 Nov 2.
[4]. Safdar Z. Effect of transition from sitaxsentan to ambrisentan in pulmonary arterial hypertension.Vasc Health Risk Manag. 2011;7:119-24. Epub 2011 Mar 2.
[5]. Rondelet B, et al. Sildenafil added to sitaxsentan in overcirculation-induced pulmonary arterial hypertension.Am J Physiol Heart Circ Physiol. 2010 Oct;299(4):H1118-23. Epub 2010 Aug 6.








